molecular formula C8H12 B3059610 1,3,6-Heptatriene, 5-methyl- CAS No. 925-52-0

1,3,6-Heptatriene, 5-methyl-

Cat. No.: B3059610
CAS No.: 925-52-0
M. Wt: 108.18 g/mol
InChI Key: NDRUXLROLQGDNL-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,6-Heptatriene, 5-methyl- is an organic compound with the molecular formula C8H12. It is a conjugated triene, meaning it contains three alternating double bonds within its carbon chain. This compound is also known by its IUPAC name, (3E)-5-methylhepta-1,3,6-triene .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,6-Heptatriene, 5-methyl- can be synthesized through the addition of Grignard reagents to appropriate aldehydes and ketones, followed by dehydration of the resulting diene-alcohol. For example, the addition of methyl magnesium bromide to phorone, followed by dehydration using a catalytic amount of p-toluenesulfonic acid in benzene, can yield this compound .

Industrial Production Methods: Industrial production methods for 1,3,6-Heptatriene, 5-methyl- are not well-documented in the literature. the general approach involves similar synthetic routes as described above, with optimization for large-scale production.

Chemical Reactions Analysis

1,3,6-Heptatriene, 5-methyl- undergoes various chemical reactions, including:

Scientific Research Applications

1,3,6-Heptatriene, 5-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,6-Heptatriene, 5-methyl- involves its conjugated triene system, which allows for various chemical reactions. The alternating double bonds provide sites for electrophilic and nucleophilic attacks, making it a versatile compound in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes .

Comparison with Similar Compounds

1,3,6-Heptatriene, 5-methyl- can be compared with other similar compounds such as:

    1,3,5-Hexatriene: Another conjugated triene with a similar structure but without the methyl group at the fifth position.

    1,3,6-Heptatriene: The parent compound without the methyl substitution.

    2,4,6-Trimethyl-1,3,5-heptatriene: A more substituted derivative with additional methyl groups.

The uniqueness of 1,3,6-Heptatriene, 5-methyl- lies in its specific substitution pattern, which affects its chemical reactivity and physical properties .

Properties

IUPAC Name

(3E)-5-methylhepta-1,3,6-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12/c1-4-6-7-8(3)5-2/h4-8H,1-2H2,3H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRUXLROLQGDNL-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)C=CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C=C)/C=C/C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925-52-0
Record name 1,3,6-Heptatriene, 5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,6-Heptatriene, 5-methyl-
Reactant of Route 2
1,3,6-Heptatriene, 5-methyl-
Reactant of Route 3
1,3,6-Heptatriene, 5-methyl-
Reactant of Route 4
1,3,6-Heptatriene, 5-methyl-
Reactant of Route 5
1,3,6-Heptatriene, 5-methyl-
Reactant of Route 6
1,3,6-Heptatriene, 5-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.